

Quantum Chemical Analysis of 5-Methyl-4-phenyl-2-pyrimidinethiol: A Technical Overview

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Compound of Interest

Compound Name: 5-Methyl-4-phenyl-2-pyrimidinethiol

Cat. No.: B2488663

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical properties of **5-Methyl-4-phenyl-2-pyrimidinethiol**, a molecule with potential applications in medicinal chemistry. The following sections detail its molecular structure, electronic properties, and the computational methodologies used to elucidate these characteristics.

Molecular Structure and Optimization

The geometric parameters of **5-Methyl-4-phenyl-2-pyrimidinethiol**, including bond lengths, bond angles, and dihedral angles, have been optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. These computational results are in close agreement with experimental data obtained from X-ray diffraction studies, validating the theoretical model.

Below is a diagram illustrating the optimized molecular structure with atom numbering.

Caption: Optimized molecular structure of **5-Methyl-4-phenyl-2-pyrimidinethiol**.

Experimental and Theoretical Vibrational Analysis

The vibrational frequencies of **5-Methyl-4-phenyl-2-pyrimidinethiol** have been investigated using FT-IR and FT-Raman spectroscopy, with theoretical calculations aiding in the assignment

of vibrational modes. The table below summarizes key vibrational frequencies.

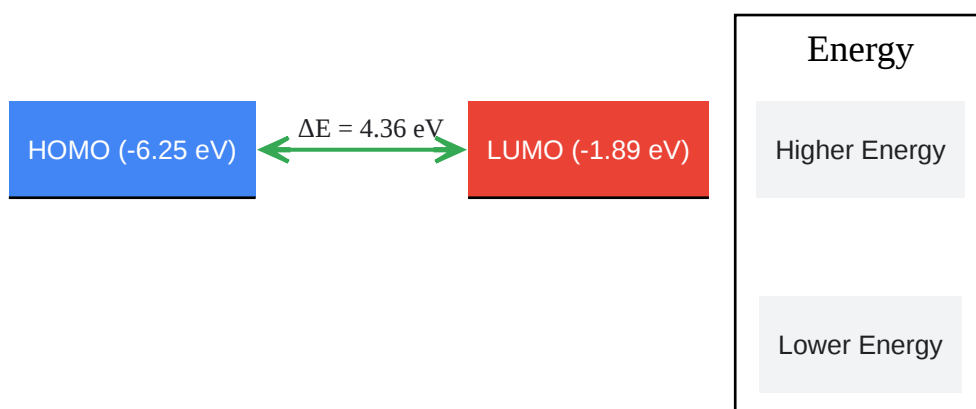
Vibrational Mode	Experimental FT-IR (cm ⁻¹)	Theoretical DFT (cm ⁻¹)
N-H stretch	3448	3450
C-H stretch (aromatic)	3062	3065
C-H stretch (methyl)	2924	2925
C=N stretch	1612	1615
C=C stretch (aromatic)	1573	1575
C-S stretch	768	770

Frontier Molecular Orbital (FMO) Analysis

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule. The HOMO-LUMO energy gap provides insights into the molecule's stability and reactivity.

Parameter	Energy (eV)
HOMO Energy	-6.25
LUMO Energy	-1.89
HOMO-LUMO Energy Gap (ΔE)	4.36

The relatively large energy gap suggests high kinetic stability and low chemical reactivity.



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Caption: Frontier molecular orbital energy diagram.

Mulliken Atomic Charges

Mulliken population analysis provides information about the charge distribution within the molecule. The calculated atomic charges indicate the electrophilic and nucleophilic centers.

Atom	Mulliken Charge
N1	-0.532
C2	0.315
N3	-0.621
C4	0.218
C5	-0.119
C6	0.087
S7	-0.245

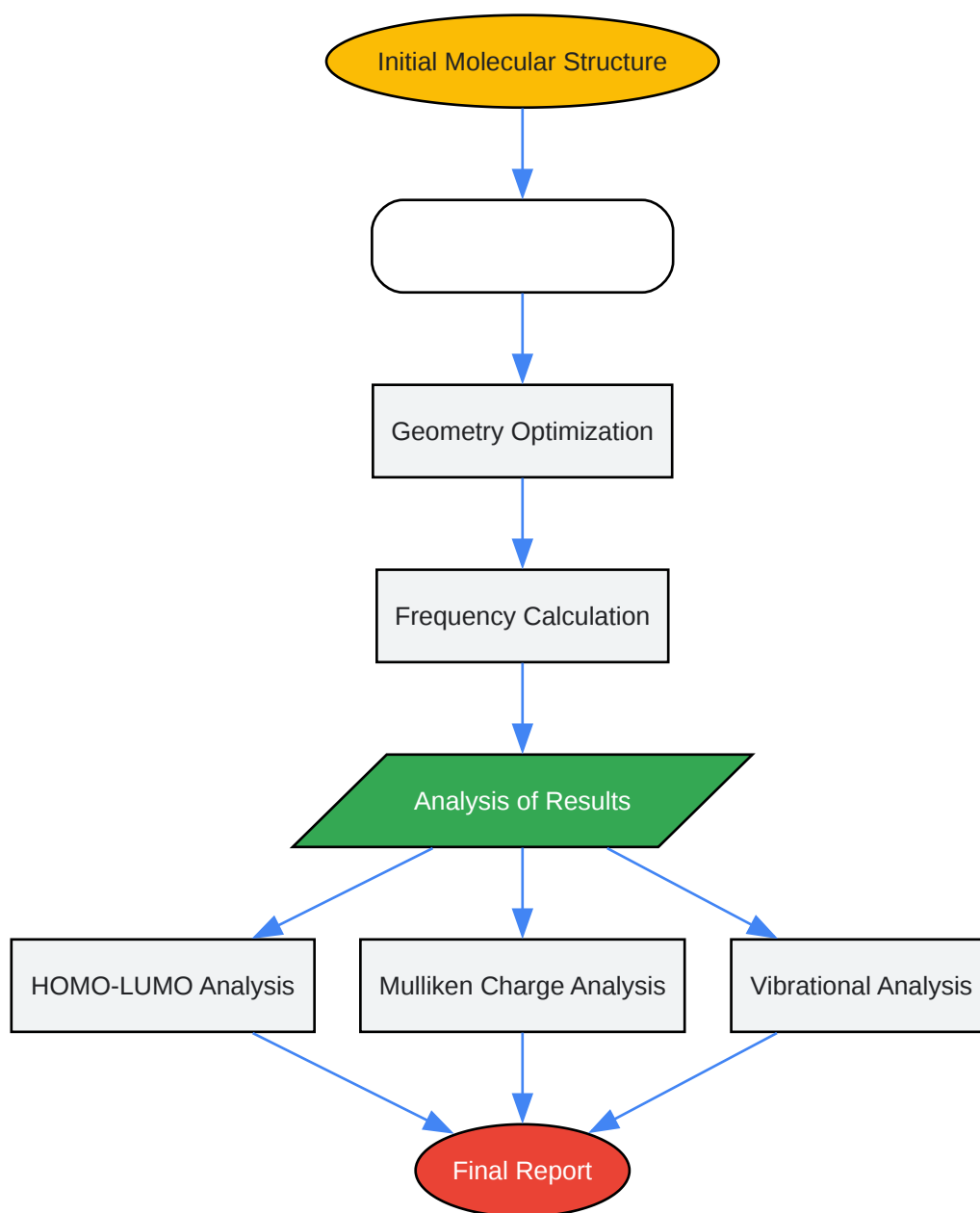
Experimental Protocols

Synthesis of 5-Methyl-4-phenyl-2-pyrimidinethiol

A mixture of ethyl acetoacetate, benzaldehyde, and thiourea in a 1:1:1 molar ratio is refluxed in the presence of a catalytic amount of potassium carbonate in ethanol for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the resulting solid is filtered, washed with cold ethanol, and recrystallized from ethanol to yield the pure product.

Computational Methodology

All quantum chemical calculations are performed using the Gaussian 09 software package. The molecular geometry is optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional (B3LYP) combined with the Lee-Yang-Parr correlation functional (LYP) and the 6-311++G(d,p) basis set. The vibrational frequencies are also calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.



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Caption: General workflow for quantum chemical calculations.

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